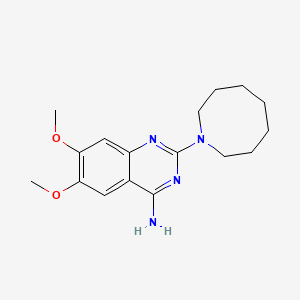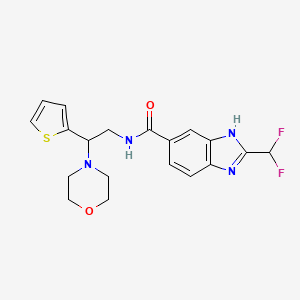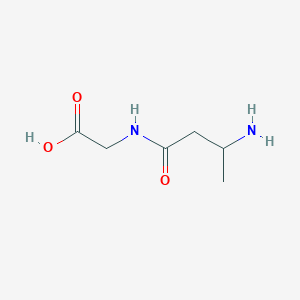![molecular formula C21H18N4O2 B7553100 N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinoxaline family and has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively and have shown promising results.
Scientific Research Applications
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells, bacteria, fungi, and viruses. It has also been reported to have anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide involves the inhibition of various enzymes and biological pathways. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, it has been reported to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been reported to have antibacterial and antifungal activities, which can be attributed to its ability to inhibit the growth of microorganisms. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, bacteria, fungi, and viruses, which makes it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide. One of the directions is to investigate its potential applications in the treatment of various diseases, such as cancer, bacterial infections, fungal infections, and viral infections. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological activity. Furthermore, future research can focus on improving its solubility in water, which can enhance its pharmacokinetic properties.
Synthesis Methods
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-methylphenyl-2-aminoethanol with 2-chloroquinoxaline-3-carboxylic acid followed by cyclization to form the final product. Another method involves the reaction of 2-aminoethyl-4-methylphenol with 2-chloroquinoxaline-3-carboxylic acid followed by cyclization to form the final product. Both methods have been reported to yield high purity and good yields.
properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-8-15(9-7-14)21-24-16(13-27-21)10-11-22-20(26)19-12-23-17-4-2-3-5-18(17)25-19/h2-9,12-13H,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWZEFUIJRFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)


![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)
![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)
